Diisocyanatodimethylsilane

Description

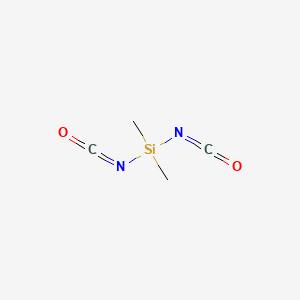

Diisocyanatodimethylsilane (CAS 6938-94-9) is an organosilicon compound featuring two isocyanate (-NCO) groups bonded to a dimethylsilane backbone. Its molecular formula is C₄H₆N₂O₂Si, combining the reactivity of isocyanates with the structural versatility of silanes. This dual functionality enables its use in synthesizing hybrid polymers, adhesives, and coatings, where silicon-oxygen networks enhance thermal stability and mechanical properties .

Its reactivity is governed by both the electrophilic isocyanate groups and the hydrolyzable silane moiety, making it a crosslinker in silicone-polyurethane hybrids .

Properties

CAS No. |

5587-62-2 |

|---|---|

Molecular Formula |

C4H6N2O2Si |

Molecular Weight |

142.19 g/mol |

IUPAC Name |

diisocyanato(dimethyl)silane |

InChI |

InChI=1S/C4H6N2O2Si/c1-9(2,5-3-7)6-4-8/h1-2H3 |

InChI Key |

ICFCQEJDICSLOV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(N=C=O)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisocyanatodimethylsilane can be synthesized through the reaction of dimethylchlorosilane with phosgene and ammonia. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH₃)₂SiCl₂+COCl₂+NH₃→(CH₃)₂Si(NCO)₂+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the toxic and reactive intermediates. The process requires stringent safety measures to prevent exposure to hazardous chemicals such as phosgene .

Chemical Reactions Analysis

Types of Reactions

Diisocyanatodimethylsilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form dimethylsilanediol and carbon dioxide.

Polymerization: Can react with diols or diamines to form polyurethanes or polyureas.

Substitution: The isocyanate groups can be substituted with other nucleophiles such as alcohols or amines.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or moisture.

Polymerization: Requires catalysts such as dibutyltin dilaurate and is conducted at elevated temperatures.

Substitution: Involves nucleophiles like alcohols or amines under mild conditions.

Major Products

Hydrolysis: Produces dimethylsilanediol and carbon dioxide.

Polymerization: Forms polyurethanes or polyureas.

Substitution: Yields carbamates or ureas depending on the nucleophile used.

Scientific Research Applications

Diisocyanatodimethylsilane has several applications in scientific research:

Polymer Chemistry: Used as a building block for synthesizing polyurethanes and polyureas with unique properties.

Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form stable polymers

Mechanism of Action

The mechanism of action of diisocyanatodimethylsilane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The molecular targets include hydroxyl and amino groups in other molecules, facilitating the formation of urethane or urea linkages. This reactivity is harnessed in polymerization reactions to create materials with desired properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Diisocyanates

| Compound | CAS Number | Molecular Formula | Functional Groups | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| Diisocyanatodimethylsilane | 6938-94-9 | C₄H₆N₂O₂Si | -NCO, -Si(CH₃)₂- | Silicone-polyurethane hybrids, coatings | High (isocyanate + silane hydrolysis) |

| Hexamethylene diisocyanate | 822-06-0 | C₈H₁₂N₂O₂ | -NCO (aliphatic) | Polyurethanes, automotive coatings | Moderate (aliphatic isocyanate) |

| Methylene diphenyl diisocyanate | 101-68-8* | C₁₅H₁₀N₂O₂ | -NCO (aromatic) | Rigid foams, insulation | High (aromatic isocyanate) |

Notes:

- Hexamethylene diisocyanate () is an aliphatic diisocyanate with lower reactivity than aromatic variants, favoring UV-resistant coatings. This compound’s silane group adds hydrolytic crosslinking, absent in purely organic diisocyanates .

- Methylene diphenyl diisocyanate () is aromatic, offering faster cure times but higher toxicity. This compound’s silicon backbone reduces volatility, improving handling safety .

Comparison with Chlorosilanes

| Compound | CAS Number | Molecular Formula | Functional Groups | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | 6938-94-9 | C₄H₆N₂O₂Si | -NCO, -Si(CH₃)₂- | Advanced polymers | Isocyanate reactions, silane hydrolysis |

| Dichlorodimethylsilane | 75-78-5 | C₂H₆Cl₂Si | -Cl, -Si(CH₃)₂- | Silicones, water repellents | Rapid hydrolysis to silanols |

| Dimethyloctadecylchlorosilane | Not specified | C₂₀H₄₃ClSi | -Cl, long alkyl chain | Surface modification, chromatography | Slow hydrolysis due to steric bulk |

Notes:

- Dichlorodimethylsilane () hydrolyzes explosively to form silanols, whereas this compound’s isocyanate groups react with nucleophiles (e.g., amines, alcohols), enabling controlled polymerization .

- Dimethyloctadecylchlorosilane () prioritizes hydrophobicity over reactivity, unlike this compound’s dual functionality .

Comparison with Alkoxy Silanes

| Compound | CAS Number | Molecular Formula | Functional Groups | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | 6938-94-9 | C₄H₆N₂O₂Si | -NCO, -Si(CH₃)₂- | Hybrid polymers | Fast isocyanate reactions |

| Dimethyldiethoxysilane | 78-62-6 | C₆H₁₆O₂Si | -OCH₂CH₃, -Si(CH₃)₂- | Sealants, adhesives | Slow hydrolysis to silanols |

| Dimethoxymethylvinylsilane | Not specified | C₅H₁₂O₂Si | -OCH₃, vinyl group | Coupling agent, composites | Radical polymerization (vinyl group) |

Notes:

- Dimethyldiethoxysilane () undergoes gradual hydrolysis, making it suitable for moisture-cured sealants. This compound’s isocyanate groups enable rapid curing without moisture .

- Dimethoxymethylvinylsilane () leverages vinyl groups for radical reactions, contrasting with this compound’s focus on polyaddition .

Comparison with Silanols

| Compound | CAS Number | Molecular Formula | Functional Groups | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | 6938-94-9 | C₄H₆N₂O₂Si | -NCO, -Si(CH₃)₂- | Crosslinking agents | Reactive isocyanate groups |

| Dimethylsilanediol | 1066-42-8 | C₂H₈O₂Si | -OH, -Si(CH₃)₂- | Silicone intermediates | Condensation to siloxanes |

Notes:

- Dimethylsilanediol () is a hydrolysis product of chlorosilanes, serving as a silicone precursor. This compound avoids silanol formation, instead forming urethane/urea linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.